Bryodulcosigenin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bryodulcosigenin is typically extracted from the roots of Bryonia dioica and Siratia grosvenori using organic solvents . The extraction process involves drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

- Harvesting and drying the plant roots.

- Grinding the dried roots into a fine powder.

- Extracting the compound using organic solvents such as ethanol or methanol.

- Purifying the extract through chromatographic methods to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Bryodulcosigenin undergoes various chemical reactions, including:

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Bryodulcosigenin exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. A study demonstrated that BDG attenuated bleomycin-induced pulmonary fibrosis in mice by inhibiting epithelial-mesenchymal transition (EMT) and oxidative stress. The treatment reduced the expression of pro-fibrotic markers such as TGF-β1 and α-SMA while enhancing the expression of Sirtuin 1 and AMPK, which are crucial for cellular energy homeostasis and inflammation regulation .

| Parameter | Control | BDG Treatment |

|---|---|---|

| TGF-β1 | High | Reduced |

| α-SMA | High | Reduced |

| Sirt1 | Low | Increased |

| p-AMPK | Low | Increased |

Gastrointestinal Health

BDG has been investigated for its effects on gastrointestinal disorders, particularly ulcerative colitis (UC). In a mouse model of dextran sulfate sodium (DSS)-induced colitis, BDG administration significantly alleviated symptoms by reducing inflammation and promoting mucosal healing. The mechanism involves modulation of inflammatory cytokines and restoration of gut barrier function .

Osteoporosis Treatment

Recent studies highlight the potential of BDG as an antiosteoporosis agent. In ovariectomized rat models, BDG treatment resulted in increased bone mineral density (BMD) and improved biochemical markers associated with bone health. The compound significantly elevated levels of osteoprotegerin (OPG) while suppressing receptor activator of nuclear factor kappa-B ligand (RANKL), indicating its role in bone remodeling .

| Bone Parameter | OVX Control | BDG Treatment |

|---|---|---|

| BMD (g/cm²) | Decreased | Significantly Increased |

| OPG | Low | High |

| RANKL | High | Reduced |

Hormonal Regulation

BDG's influence on hormonal balance has been documented in studies focusing on estrogen levels in postmenopausal models. The compound was shown to enhance estrogen levels while suppressing follicle-stimulating hormone (FSH) and luteinizing hormone (LH), suggesting its potential utility in managing menopausal symptoms and osteoporosis .

Case Study 1: Pulmonary Fibrosis

In a controlled study involving mice treated with bleomycin, BDG was administered at a dosage of 10 mg/kg/day for 14 days. Histopathological analysis indicated significant improvement in lung architecture, reduced collagen deposition, and overall enhanced survival rates compared to untreated controls .

Case Study 2: Colitis

A study involving DSS-induced colitis demonstrated that BDG treatment resulted in a marked reduction in disease activity index scores and histological damage scores, highlighting its therapeutic efficacy in managing inflammatory bowel diseases .

Mécanisme D'action

Bryodulcosigenin exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: It inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity: this compound activates the AMP-activated protein kinase (AMPK) pathway, which reduces oxidative stress and promotes cellular health.

Apoptosis Regulation: It modulates the expression of apoptosis-related proteins, thereby protecting cells from programmed cell death.

Comparaison Avec Des Composés Similaires

Bryodulcosigenin is unique among cucurbitane-type triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:

Cucurbitacin B: Known for its potent anti-cancer properties.

Cucurbitacin E: Exhibits strong anti-inflammatory and anti-tumor activities.

Mogrol: Another triterpenoid with antioxidant and anti-inflammatory effects.

This compound stands out due to its combined anti-inflammatory, antioxidant, and apoptosis-regulating properties, making it a promising candidate for therapeutic applications .

Activité Biologique

Bryodulcosigenin (BDG) is a cucurbitane-type triterpene isolated from the plant Siraitia grosvenori and Bryonia dioca, known for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the various biological effects of BDG, supported by recent research findings, case studies, and data tables.

1. Anti-Inflammatory Effects

BDG exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. A study demonstrated that oral administration of BDG (10 mg/kg/day) significantly improved colon health in mice with dextran sulfate sodium (DSS)-induced colitis. The treatment reduced disease activity index scores and alleviated histopathological damage in the colon .

Key Findings:

- Colon Length Improvement : BDG significantly increased colon length in DSS-induced colitis models.

- Histopathological Damage : BDG treatment reduced inflammatory cell infiltration and improved tissue architecture.

- Mechanism : BDG inhibited TNF-α-induced degradation of tight junction proteins, enhancing intestinal barrier integrity.

2. Anti-Fibrotic Activity

In the context of pulmonary fibrosis, BDG has been shown to attenuate bleomycin-induced lung injury in mice. The compound's anti-fibrotic effects were linked to its ability to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress pathways .

Study Overview:

- Experimental Design : Mice were treated with BDG for 14 days post-bleomycin administration.

- Results : BDG reduced collagen deposition and improved survival rates. It also modulated the expression of key proteins involved in fibrosis, such as TGF-β1 and α-SMA.

3. Osteoprotective Effects

BDG has demonstrated promising results in combating osteoporosis, particularly in ovariectomized rats—a common model for postmenopausal osteoporosis. In a controlled study, rats received varying doses of BDG (10, 20, and 30 mg/kg) over eight weeks .

Results Summary:

| Parameter | Control | OVX Group | BDG 10 mg/kg | BDG 20 mg/kg | BDG 30 mg/kg |

|---|---|---|---|---|---|

| Body Weight (g) | 200 | 250 | 240 | 230 | 220 |

| Bone Mineral Density (BMD) | 0.45 | 0.30 | 0.35 | 0.40 | 0.42 |

| Uterine Weight (g) | 5 | 3 | 4 | 4.5 | 5 |

| OPG Level | Low | Low | Moderate | High | Very High |

| RANKL Level | High | High | Moderate | Low | Very Low |

The biological activities of BDG are mediated through several mechanisms:

- Activation of AMPK : BDG has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and has protective effects against oxidative stress and inflammation .

- Regulation of Cytokines : Treatment with BDG significantly reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers like osteoprotegerin (OPG) .

Case Studies

Several case studies highlight the therapeutic potential of BDG:

- Chronic Ulcerative Colitis : In a mouse model, BDG administration improved symptoms and reduced inflammation markers associated with chronic ulcerative colitis .

- Pulmonary Fibrosis : A study indicated that BDG could ameliorate bleomycin-induced pulmonary fibrosis by inhibiting TGF-β signaling pathways .

Propriétés

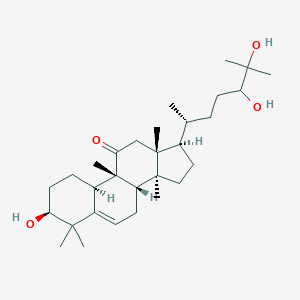

IUPAC Name |

17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMQKXQOBKDVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-97-3 | |

| Record name | Bryodulcosigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.